molecular formula C18H20N4O4S B11157820 4,7-dimethoxy-1-methyl-N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-1H-indole-2-carboxamide

4,7-dimethoxy-1-methyl-N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-1H-indole-2-carboxamide

Cat. No.: B11157820
M. Wt: 388.4 g/mol
InChI Key: QZIIHABEBHSRKE-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-1-methyl-N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, an indole core, and multiple methoxy groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethoxy-1-methyl-N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the synthesized indole and thiazole derivatives using amide bond formation reactions, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-1-methyl-N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It may be used in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 4,7-dimethoxy-1-methyl-N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced inflammation or tumor growth.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dimethoxy-1-methyl-1H-indole-2-carboxamide: A similar compound with a simpler structure, lacking the thiazole ring.

    4,7-Dimethoxy-1-methyl-2-oxoethyl-1H-indole: Another related compound with a different substitution pattern on the indole core.

Uniqueness

4,7-Dimethoxy-1-methyl-N-(2-{[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-1H-indole-2-carboxamide is unique due to its combination of an indole core, a thiazole ring, and multiple methoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H20N4O4S

Molecular Weight

388.4 g/mol

IUPAC Name

4,7-dimethoxy-1-methyl-N-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]indole-2-carboxamide

InChI

InChI=1S/C18H20N4O4S/c1-10-9-27-18(20-10)21-15(23)8-19-17(24)12-7-11-13(25-3)5-6-14(26-4)16(11)22(12)2/h5-7,9H,8H2,1-4H3,(H,19,24)(H,20,21,23)

InChI Key

QZIIHABEBHSRKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CNC(=O)C2=CC3=C(C=CC(=C3N2C)OC)OC

Origin of Product

United States

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